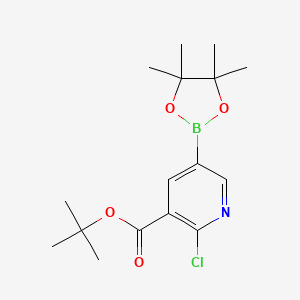![molecular formula C21H22N4O6S B2417770 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 533870-26-7](/img/structure/B2417770.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (OCH3) substituents at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic oxadiazole ring connected to the 2,4-dimethoxyphenyl group and the pyrrolidin-1-ylsulfonylbenzamide group . The exact structure would depend on the positions of these groups on the oxadiazole ring .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions, particularly electrophilic substitution reactions due to the electron-rich nature of the oxadiazole ring . The presence of the methoxy groups might direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, oxadiazoles are stable, aromatic compounds. The presence of the methoxy and sulfonyl groups could influence properties such as solubility and reactivity .Scientific Research Applications
Material Science Applications
One study on related polyimides and poly(amide-imide) that incorporate 1,3,4-oxadiazole moieties highlighted their thermal stability and solubility in polar and aprotic solvents. These polymers showed promising applications in advanced material science due to their thermal behavior, solubility properties, and potential for adsorption applications, suggesting a similar utility for compounds with 1,3,4-oxadiazole rings (Mansoori et al., 2012).
Pharmacological Research
Compounds with the 1,3,4-oxadiazole core have been explored for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated broad-spectrum antibacterial activities and showed potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021). This indicates potential research interest in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide for similar biological activities.
Chemical and Biological Studies
Research into 1,3,4-oxadiazole derivatives has also led to the discovery of compounds with significant biological activities, including anticancer properties. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, as potential antidepressant and nootropic agents, underscore the importance of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Thomas et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-15-7-10-17(18(13-15)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRAWYSUYLGFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
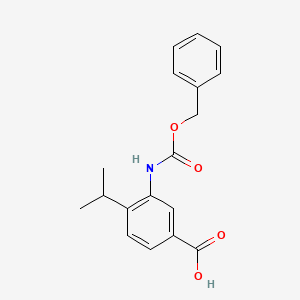
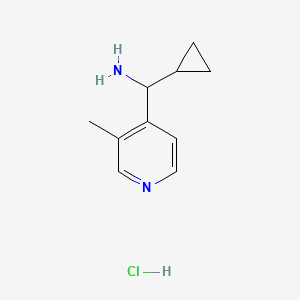
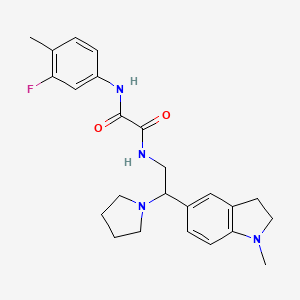
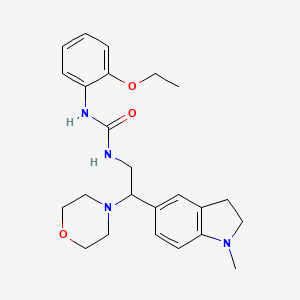
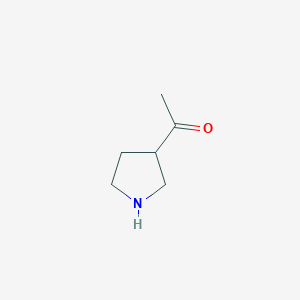
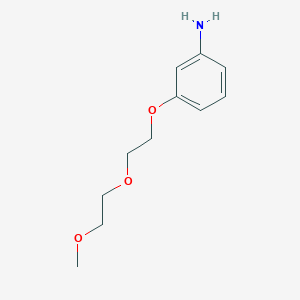
![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)
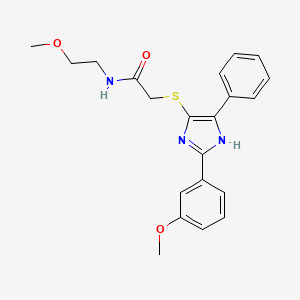
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
